molecular formula C9H18N2OS B14055184 (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one CAS No. 251571-80-9

(2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one

Cat. No.: B14055184
CAS No.: 251571-80-9
M. Wt: 202.32 g/mol
InChI Key: WCRLBFHWFPELKW-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one is a chiral compound with a unique structure that includes an amino group, a thiazolidine ring, and a pentanone backbone. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiol and an aldehyde or ketone under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced through reductive amination or by using a suitable amine precursor.

    Formation of the Pentanone Backbone: This step involves the construction of the carbon chain, which can be achieved through various organic reactions such as aldol condensation or Michael addition.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one can be used as a building block for the synthesis of more complex molecules.

Biology

The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific chiral properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidine ring and amino group play crucial roles in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butan-1-one
  • (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)hexan-1-one

Uniqueness

The uniqueness of (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one lies in its specific chiral configuration and the presence of both an amino group and a thiazolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

251571-80-9

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

(2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one

InChI

InChI=1S/C9H18N2OS/c1-3-7(2)8(10)9(12)11-4-5-13-6-11/h7-8H,3-6,10H2,1-2H3/t7-,8+/m1/s1

InChI Key

WCRLBFHWFPELKW-SFYZADRCSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N1CCSC1)N

Canonical SMILES

CCC(C)C(C(=O)N1CCSC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.